(6,6-Difluorooxepan-2-yl)methanol

Description

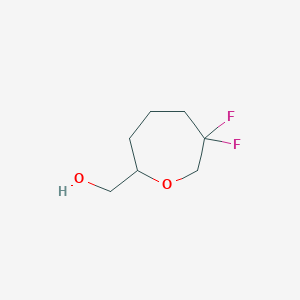

(6,6-Difluorooxepan-2-yl)methanol is a fluorinated cyclic ether derivative featuring a seven-membered oxepane ring with two fluorine atoms at the 6th position and a hydroxymethyl (-CH2OH) group at the 2nd position. The oxepane scaffold provides a saturated ring system, which may reduce steric hindrance compared to aromatic analogs while retaining electronic modulation via fluorine substitution.

Properties

IUPAC Name |

(6,6-difluorooxepan-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O2/c8-7(9)3-1-2-6(4-10)11-5-7/h6,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTFANGWJZZIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OCC(C1)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2193058-92-1 | |

| Record name | (6,6-difluorooxepan-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6-Difluorooxepan-2-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a difluorinated epoxide with a suitable alcohol in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

(6,6-Difluorooxepan-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The difluorinated oxepane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(6,6-Difluorooxepan-2-yl)methanol has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6,6-Difluorooxepan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The difluorinated oxepane ring can interact with enzymes and receptors, leading to various biological effects. The methanol group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights fluorinated and iodinated phenylmethanol analogs, which differ structurally from (6,6-Difluorooxepan-2-yl)methanol but share functional group similarities.

Table 1: Key Structural and Functional Comparisons

Key Differences:

The saturated ring may also reduce π-π stacking interactions, altering binding affinities in biological systems. Fluorine substituents on the oxepane ring are positioned to influence ring conformation (e.g., chair vs. boat) and electronic effects differently than fluorine on a planar aromatic system.

In contrast, fluorine in the oxepane derivative may enhance metabolic stability without significant steric bulk .

Reactivity: The hydroxymethyl group in all compounds is a site for derivatization (e.g., esterification). However, the oxepane’s ether oxygen could participate in hydrogen bonding or serve as a weak nucleophile, unlike the inert aromatic ring in phenylmethanols.

Research Findings and Limitations

No direct experimental data (e.g., melting points, bioactivity) for this compound are available in the provided evidence. However, inferences can be drawn from structural analogs:

- Synthetic Challenges : Fluorination of saturated rings often requires specialized reagents (e.g., DAST or Deoxo-Fluor), whereas aromatic fluorination may proceed via electrophilic substitution.

- Stability : Cyclic ethers like oxepane are generally less prone to oxidation than benzylic alcohols but may exhibit ring-opening under acidic conditions.

Gaps in Evidence:

- No comparative data on solubility, boiling points, or biological activity.

- Limited information on synthetic routes or spectroscopic characterization for the target compound.

Biological Activity

(6,6-Difluorooxepan-2-yl)methanol, a compound with the molecular formula CHFO, has garnered interest in the scientific community due to its potential biological activities. This article reviews the biological properties of this compound, supported by data tables, case studies, and relevant research findings.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties

- Neuroprotective Effects

- Enzyme Inhibition

Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | FaDu hypopharyngeal | 5.0 | |

| Acetylcholinesterase Inhibition | SH-SY5Y Neuroblastoma | 0.25 | |

| Cytotoxicity | MCF-7 Breast Cancer | 12.0 | |

| Anti-inflammatory | RAW 264.7 Macrophages | 15.0 |

Case Study 1: Anticancer Properties

A study involving FaDu hypopharyngeal tumor cells demonstrated that this compound exhibited significant cytotoxicity. The compound induced apoptosis through mitochondrial pathways, showing potential as an anticancer agent. The IC50 value was recorded at 5.0 µM, indicating effective inhibition of cell proliferation compared to standard chemotherapeutics like bleomycin.

Case Study 2: Neuroprotective Effects

In neuroblastoma models (SH-SY5Y), this compound showed promising acetylcholinesterase inhibitory activity with an IC50 value of 0.25 µM. This suggests potential applications in treating neurodegenerative conditions such as Alzheimer's disease by enhancing cholinergic neurotransmission.

The mechanism of action for this compound involves interactions with specific molecular targets:

- Inhibition of Enzymes : The difluorinated structure may enhance binding affinity to enzymes like acetylcholinesterase.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial signaling.

Structure-Activity Relationship (SAR)

The presence of fluorine atoms in the structure is associated with enhanced lipophilicity and improved binding affinity to target proteins. The oxepane ring contributes to the compound's stability and interaction with biological systems, enhancing its efficacy against various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.